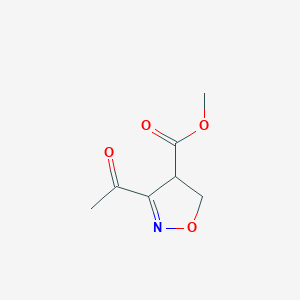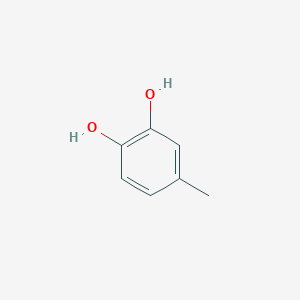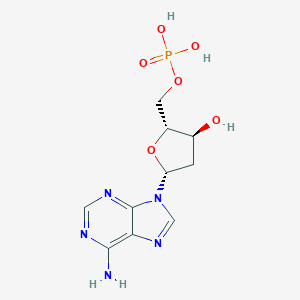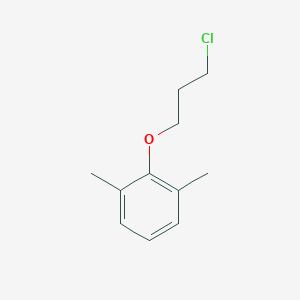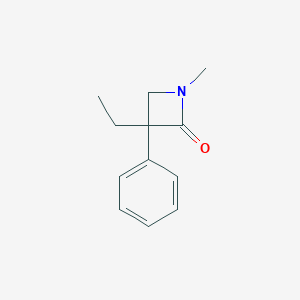
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- is a cyclic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as a β-lactam compound, which is a class of organic compounds that includes penicillin and cephalosporins.
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring structure of the compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the formation of cross-links between peptidoglycan chains. This ultimately leads to bacterial cell lysis and death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- have been extensively studied. The compound has been shown to have a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, the compound has been shown to have low toxicity levels in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- in lab experiments is its high potency and broad-spectrum antibacterial activity. However, the compound's instability in the presence of moisture and susceptibility to hydrolysis limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-. One potential area of research is the synthesis of new analogs of the compound with improved stability and antibacterial activity. Additionally, the compound's potential use in the treatment of other diseases, such as cancer, is an area of interest for future research. Finally, further studies on the compound's mechanism of action and its interactions with other drugs could lead to new therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- is achieved through a multistep process that involves the reaction of various reagents. The most common method involves the reaction of ethyl-3-oxobutanoate, benzaldehyde, and methylamine in the presence of a catalyst such as sodium ethoxide or potassium tert-butoxide. The resulting product is then purified through recrystallization or column chromatography to obtain a pure form of the compound.
Aplicaciones Científicas De Investigación
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the development of new antibiotics. The compound's β-lactam ring structure makes it a potential candidate for the treatment of bacterial infections.
Propiedades
Número CAS |
1886-38-0 |
|---|---|
Nombre del producto |
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- |
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-ethyl-1-methyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(9-13(2)11(12)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clave InChI |
MPEXVFWFXHUJME-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
SMILES canónico |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
Otros números CAS |
1886-38-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)

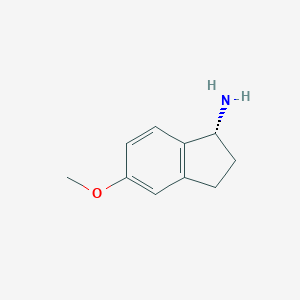

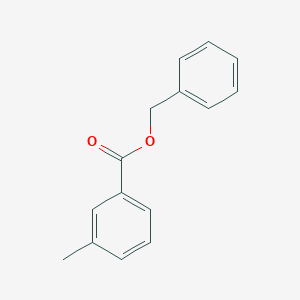
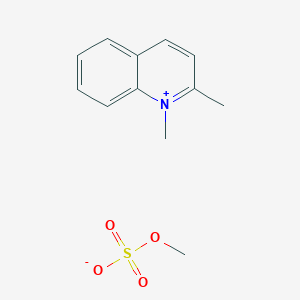
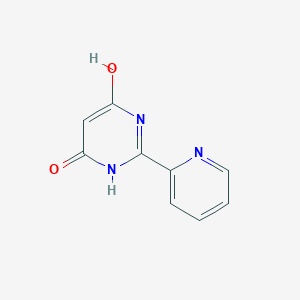
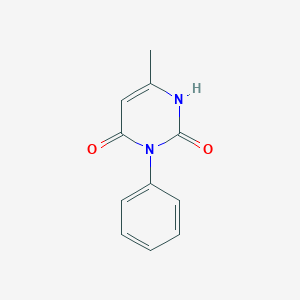
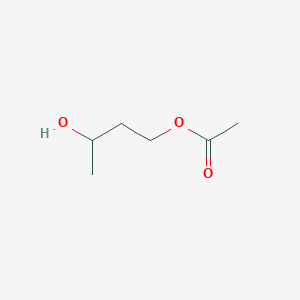
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
